molecular formula C13H21N3O2S B7577651 N-[(1,4-dimethylpiperazin-2-yl)methyl]benzenesulfonamide

N-[(1,4-dimethylpiperazin-2-yl)methyl]benzenesulfonamide

Numéro de catalogue B7577651
Poids moléculaire: 283.39 g/mol
Clé InChI: LIHGTVLLSHSKKR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(1,4-dimethylpiperazin-2-yl)methyl]benzenesulfonamide, also known as DB869, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This molecule has shown promising results in preclinical studies and is currently being evaluated for its safety and efficacy in clinical trials.

Mécanisme D'action

N-[(1,4-dimethylpiperazin-2-yl)methyl]benzenesulfonamide works by binding to the ATP-binding site of HSP90, which prevents the protein from functioning properly. This leads to the degradation of several oncogenic client proteins, including HER2, EGFR, and AKT, which are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects on cancer cells. It induces cell cycle arrest and apoptosis, inhibits angiogenesis, and reduces the expression of several genes involved in cancer progression. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Avantages Et Limitations Des Expériences En Laboratoire

N-[(1,4-dimethylpiperazin-2-yl)methyl]benzenesulfonamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to be effective in preclinical studies and is currently being evaluated in clinical trials. However, this compound has some limitations, including its low solubility and poor bioavailability, which may limit its effectiveness in vivo.

Orientations Futures

There are several future directions for the study of N-[(1,4-dimethylpiperazin-2-yl)methyl]benzenesulfonamide. One potential avenue of research is to explore the use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another possible direction is to develop more potent and selective HSP90 inhibitors that can overcome the limitations of this compound. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials and to identify potential biomarkers that can predict patient response to this compound.

Méthodes De Synthèse

The synthesis of N-[(1,4-dimethylpiperazin-2-yl)methyl]benzenesulfonamide involves several steps, including the reaction of p-toluenesulfonyl chloride with 1,4-dimethylpiperazine to form N-(1,4-dimethylpiperazin-2-yl)methyl)benzenesulfonamide. This intermediate is then reacted with sodium hydride and 1-bromo-3-chloropropane to form this compound.

Applications De Recherche Scientifique

N-[(1,4-dimethylpiperazin-2-yl)methyl]benzenesulfonamide has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. This compound works by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of cell growth and survival.

Propriétés

IUPAC Name

N-[(1,4-dimethylpiperazin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2S/c1-15-8-9-16(2)12(11-15)10-14-19(17,18)13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHGTVLLSHSKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(C1)CNS(=O)(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.